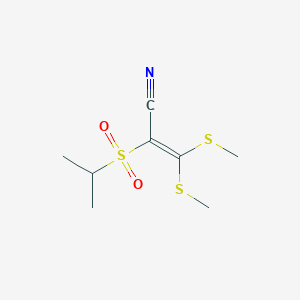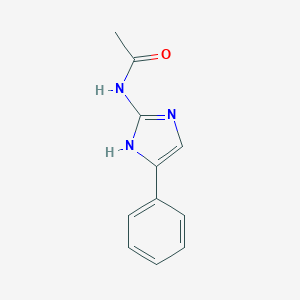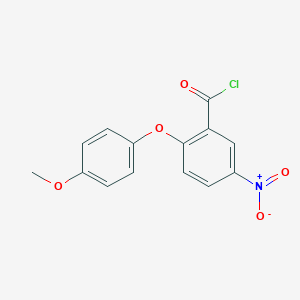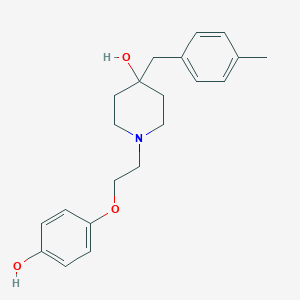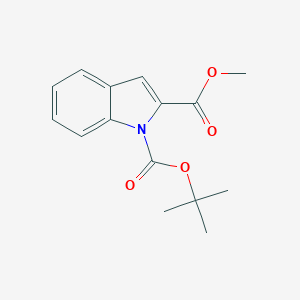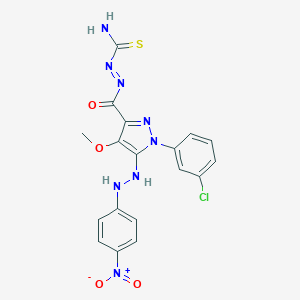
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide has been extensively studied for its potential applications in various fields. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has been used to synthesize metal complexes that have potential applications in catalysis, bioinorganic chemistry, and materials science. Additionally, the compound has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide is not well understood. However, studies have suggested that the compound may act by inhibiting enzymes involved in various metabolic pathways. For example, the compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide exhibits various biochemical and physiological effects. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Additionally, the compound has been found to exhibit antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential applications in various fields. The compound has been extensively studied and has been found to exhibit various properties that make it a potential candidate for drug development and other applications. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to obtain the pure compound.
Direcciones Futuras
There are several future directions for the study of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide. One possible direction is the study of its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial and anticancer properties, making it a potential candidate for drug development. Another possible direction is the study of its potential applications in the field of materials science. The compound has been used to synthesize metal complexes that have potential applications in catalysis and other areas. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide involves a series of chemical reactions. The starting materials include 3-chloroaniline, 4-nitrophenylhydrazine, and ethyl acetoacetate. The reaction involves the condensation of ethyl acetoacetate with 3-chloroaniline to form an intermediate product. This intermediate product is then reacted with 4-nitrophenylhydrazine to form the final product. The product is then purified using column chromatography to obtain the pure compound.
Propiedades
Número CAS |
172701-57-4 |
|---|---|
Nombre del producto |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-, 2-(aminothioxomethyl)hydrazide |
Fórmula molecular |
C18H15ClN8O4S |
Peso molecular |
474.9 g/mol |
Nombre IUPAC |
[[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C18H15ClN8O4S/c1-31-15-14(17(28)23-24-18(20)32)25-26(13-4-2-3-10(19)9-13)16(15)22-21-11-5-7-12(8-6-11)27(29)30/h2-9H,1H3,(H,23,28)(H3,20,24,32) |
Clave InChI |
APOQMYLFNYCBGJ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=S)N)C2=CC(=CC=C2)Cl)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(N(N=C1C(=O)N=NC(=S)N)C2=CC(=CC=C2)Cl)NNC3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
(NE)-N-carbamothioylimino-1-(3-chlorophenyl)-4-methoxy-5-[2-(4-nitroph enyl)hydrazinyl]pyrazole-3-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



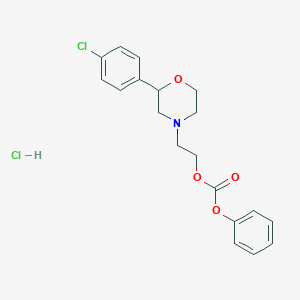
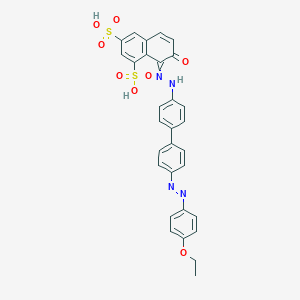
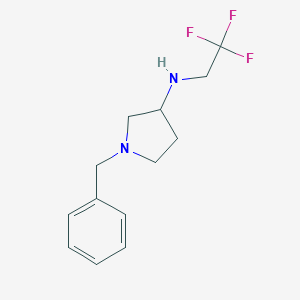
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)


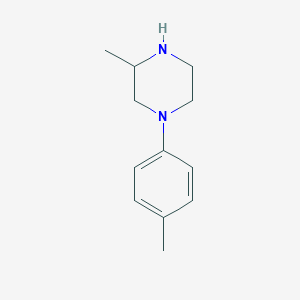
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
